![molecular formula C7H8N4 B2408915 7-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-胺 CAS No. 2172466-50-9](/img/structure/B2408915.png)

7-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

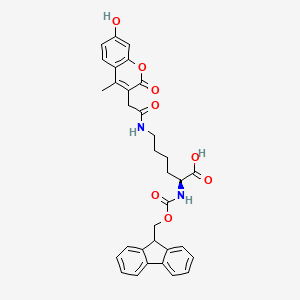

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a chemical compound with the CAS Number: 2172466-50-9 . It has a molecular weight of 148.17 .

Synthesis Analysis

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves several steps. An intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide was prepared from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method. The 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine was then prepared in two steps with an improved yield of 55.5% .Molecular Structure Analysis

The molecular structure of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is characterized by a triazolo[1,5-a]pyridine moiety with a methyl group at the 7-position .Chemical Reactions Analysis

The synthesis of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves several chemical reactions. The Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr), thus avoiding the expensive Pd catalyst and simplifying the work-up process .Physical And Chemical Properties Analysis

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

分子和晶体结构分析

化合物7-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-胺已被研究其分子和晶体结构。当从乙醇中结晶时,该化合物形成具有单斜对称性的晶体。分子中的三唑环采用扁平船构象,并且分子通过分子间氢键生成链排列。晶体包装由甲基基氢和成对分子(Dolzhenko et al., 2011)的吡啶环之间的C-H···π相互作用稳定。

除草活性

这种化合物,特别是其衍生物,已被发现在低施用率下对广谱植被具有优异的除草活性。它是通过2-氯磺酰基[1,2,4]三唑并[1,5-a]吡啶化合物与芳基胺(Moran, 2003)的缩合制备的。

抗增殖活性

该化合物及其类似物已被合成并对各种癌细胞系的抗增殖活性进行了评估。这些化合物的结构已通过NMR光谱数据确认,并评估了它们的抗增殖活性,显示出作为治疗乳腺癌、结肠癌和肺癌(Dolzhenko et al., 2008)的潜力。

用于合成抗病毒药物

7-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-胺是抗病毒药Triazid®合成中的中间产物,展示了其在制药制造中的重要性(Baklykov et al., 2019)。

抗微生物和抗真菌活性

这种化合物的衍生物已被合成并显示出对各种细菌和真菌菌株的显著生物活性,表明它们在开发新的抗微生物和抗真菌剂中的潜力(Suresh, Lavanya, & Rao, 2016)。

金属络合物形成

该化合物与Cu(II)、Ni(II)和Zn(II)离子形成金属络合物,表明其在配位化学和材料科学中的潜在用途(Caballero et al., 2011)。

作用机制

- The primary target of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA damage response by recognizing and repairing double-strand DNA breaks (DSBs) through non-homologous end joining .

- Downstream effects involve impaired cell survival, increased sensitivity to DNA-damaging agents (such as doxorubicin or irradiation), and potential synergy with PARP inhibitors (like olaparib) .

- Impact on Bioavailability :

- Cellular effects include reduced tumor growth and increased sensitivity to DNA-damaging treatments .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

安全和危害

未来方向

属性

IUPAC Name |

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDOJNYCDGKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NN2C=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408836.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)